Cas no 2580236-22-0 (2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acid)

2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-[(benzyloxy)carbonyl]-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid
- EN300-27731966
- 2580236-22-0
- 2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acid
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- インチ: 1S/C19H23F2NO4/c20-19(21)10-6-2-5-9-18(19)13-22(11-15(18)16(23)24)17(25)26-12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,23,24)
- InChIKey: HFARRABRTIHZNB-UHFFFAOYSA-N
- SMILES: FC1(CCCCCC21CN(C(=O)OCC1C=CC=CC=1)CC2C(=O)O)F
計算された属性
- 精确分子量: 367.15951454g/mol
- 同位素质量: 367.15951454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 536
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 66.8Ų
2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731966-1g |
2-[(benzyloxy)carbonyl]-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid |
2580236-22-0 | 1g |
$0.0 | 2023-09-10 | ||
Enamine | EN300-27731966-1.0g |
2-[(benzyloxy)carbonyl]-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid |
2580236-22-0 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acid 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic acidに関する追加情報
Compound CAS No 2580236-22-0: 2-(Benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic Acid
The compound with CAS No 2580236-22-0, known as 2-(Benzyloxy)carbonyl-6,6-difluoro-2-azaspiro4.6undecane-4-carboxylic Acid, is a highly specialized organic compound with a complex structure and unique properties. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The presence of the azaspiro group in its structure suggests that it contains a nitrogen atom within the spiro framework, adding to its structural complexity and potential functional versatility.
The benzyloxy carbonyl group in the compound indicates that it is derived from benzyl alcohol through an esterification process. This functional group is often used in organic synthesis as a protecting group for hydroxyl functionalities, enhancing the stability and reactivity of the molecule during various chemical transformations. The fluorine atoms at the 6-position of the spiro ring further contribute to the compound's electronic properties, potentially influencing its reactivity and bioavailability.
Recent studies have highlighted the importance of spiro compounds in drug discovery due to their unique pharmacokinetic profiles and ability to modulate specific biological targets. The spiro4.6undecane framework in this compound provides a rigid structure that can be advantageous in designing molecules with high selectivity and potency. Additionally, the presence of the carboxylic acid group at the 4-position suggests that this compound may participate in hydrogen bonding interactions, which are critical for its potential application in pharmaceuticals or as a precursor in advanced material synthesis.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, esterification, and fluorination reactions. Researchers have explored various strategies to optimize the yield and purity of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These advancements have significantly improved the efficiency of producing spiro compounds like CAS No 2580236-22-0, making them more accessible for further research and development.
In terms of applications, this compound has shown promise in several areas. Its spiro structure makes it an attractive candidate for use in bioactive molecules, where structural rigidity is crucial for target binding affinity. Preliminary studies suggest that it may exhibit activity against certain enzymes or receptors, making it a potential lead compound in drug discovery programs. Furthermore, its unique electronic properties could also render it useful in electronic materials, such as semiconductors or organic light-emitting diodes (OLEDs), where precise control over molecular geometry is essential.
The incorporation of fluorine atoms into organic compounds has been a focal point in recent research due to their ability to enhance lipophilicity and metabolic stability. In the case of CAS No 2580236-22-0, the two fluorine atoms at the 6-position contribute to these properties while maintaining a balance between hydrophilicity and lipophilicity—a critical factor for drug-like behavior. This dual functionality underscores the importance of fluorinated spiro compounds in contemporary medicinal chemistry.
In conclusion, CAS No 2580236-22-0 represents a sophisticated example of modern organic chemistry's ability to design and synthesize complex molecules with tailored properties. Its unique structure, combining spiro frameworks with functional groups like benzyloxy carbonyl and carboxylic acid, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its potential uses, this compound stands at the forefront of innovation in materials science and pharmacology.
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